Prezatide monoacetate Prezatide monoacetate
Brand Name: Vulcanchem
CAS No.: 72957-37-0
VCID: VC2274662
InChI: InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1
SMILES: CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
Molecular Formula: C16H28N6O6
Molecular Weight: 400.43 g/mol

Prezatide monoacetate

CAS No.: 72957-37-0

Cat. No.: VC2274662

Molecular Formula: C16H28N6O6

Molecular Weight: 400.43 g/mol

* For research use only. Not for human or veterinary use.

Prezatide monoacetate - 72957-37-0

Specification

CAS No. 72957-37-0
Molecular Formula C16H28N6O6
Molecular Weight 400.43 g/mol
IUPAC Name acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1
Standard InChI Key MGNUTAFMLGJBGV-ACMTZBLWSA-N
Isomeric SMILES CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN
SMILES CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
Canonical SMILES CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Introduction

Chemical Structure and Properties

Understanding the chemical properties of prezatide monoacetate provides critical insight into its biological functionality and potential applications.

Chemical Identification and Structure

Prezatide monoacetate has a defined molecular structure characterized by the following properties:

PropertyValue
CAS Number72957-37-0
Molecular FormulaC₁₆H₂₈N₆O₆
Molecular Weight400.43 g/mol
IUPAC Name(2S)-6-amino-2-[(2S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido]hexanoic acid; acetic acid
UNII8AA809EUS9

The compound's structure features the tripeptide sequence with an acetate group, contributing to its stability and biological activity .

Physicochemical Properties

The physicochemical profile of prezatide monoacetate influences its behavior in biological systems and pharmaceutical formulations:

PropertyValue
Water Solubility3.14 mg/mL
LogP-3 to -5.1
pKa (Strongest Acidic)3.46
pKa (Strongest Basic)10.2
Hydrogen Acceptor Count7
Hydrogen Donor Count6
Polar Surface Area176.22 Ų
Rotatable Bond Count11

These properties contribute to prezatide monoacetate's water solubility and its ability to interact with biological membranes and receptors, which are essential for its therapeutic effects .

Biological Activities

Prezatide monoacetate demonstrates multiple biological activities that make it valuable for various applications. These activities stem from its unique molecular structure and copper-binding properties.

Wound Healing Promotion

One of the most well-documented biological activities of prezatide monoacetate is its ability to promote wound healing. Similar peptides have been shown to accelerate the scratch-healing of keratinocytes and human fibroblasts in a time- and concentration-dependent manner, suggesting mechanisms that may be relevant to understanding how prezatide monoacetate functions .

Research into wound-healing peptides has demonstrated significant effects on tissue repair processes through:

  • Promotion of cell migration and proliferation

  • Enhancement of extracellular matrix synthesis

  • Modulation of inflammatory responses in the wound environment

  • Stimulation of angiogenesis in damaged tissues

Anti-inflammatory Effects

Prezatide monoacetate has demonstrated anti-inflammatory properties that contribute to its therapeutic potential. Studies have indicated that it may reduce inflammatory responses in various tissues, which could explain part of its wound-healing efficacy.

Applications in Cosmetic and Pharmaceutical Fields

The diverse biological activities of prezatide monoacetate have led to its application in multiple fields, with potential for expanded use in the future.

Cosmetic Applications

Prezatide monoacetate is widely utilized in cosmetic formulations for both skin and hair care products. Its incorporation into these products is primarily based on its ability to:

  • Enhance skin elasticity and firmness

  • Promote skin rejuvenation processes

  • Improve hair health and appearance

  • Support the repair of damaged skin tissue

These effects make prezatide monoacetate a valuable ingredient in anti-aging formulations, skin repair products, and hair care solutions targeting damaged or aging hair.

Chronic Obstructive Pulmonary Disease

Research is ongoing regarding the potential benefits of prezatide monoacetate in treating chronic obstructive pulmonary disease (COPD). The compound's anti-inflammatory properties may be particularly relevant in addressing the inflammatory components of this respiratory condition .

Oncological Research

Studies are exploring the potential applications of prezatide monoacetate in addressing metastatic colon cancer. While this research is still in developmental stages, the compound's biological activities suggest promising avenues for investigation in oncology .

Mechanisms of Action

Understanding the mechanisms through which prezatide monoacetate exerts its biological effects is essential for optimizing its applications and developing related compounds with enhanced properties.

Copper Ion Complexation

A primary mechanism underlying the activity of prezatide monoacetate is its ability to form complexes with copper ions. This copper-binding property is believed to be critical for many of its biological effects, potentially enhancing its interaction with cellular receptors and signaling pathways .

Research suggests that the copper complexes formed by prezatide may facilitate:

  • Enhanced penetration into biological tissues

  • Improved stability in biological environments

  • Modulation of enzymatic activities relevant to tissue repair

  • Regulation of inflammatory processes

Cell Signaling Pathway Modulation

Studies investigating similar peptides with wound-healing properties have identified involvement of key signaling pathways. For instance, research on the wound-healing peptide OA-GL12 has demonstrated that the epidermal growth factor receptor (EGFR) is involved in its scratch-healing promoting activity .

This finding suggests that prezatide monoacetate might also interact with growth factor receptors, potentially explaining its effects on cellular proliferation and migration during wound healing processes.

Research Challenges and Future Directions

Despite the promising applications of prezatide monoacetate, several research challenges remain to be addressed.

Comparative Studies

Research comparing prezatide monoacetate with other bioactive peptides could provide valuable insights into structure-activity relationships and optimize peptide design for specific applications. For example, studies like those conducted with OA-GL12 demonstrate how peptides can promote wound healing through specific cellular mechanisms .

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